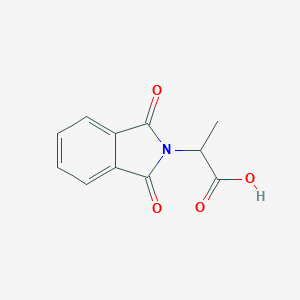

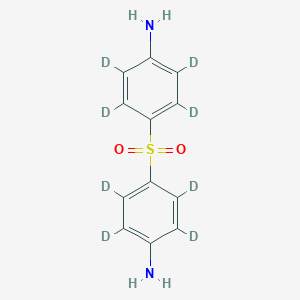

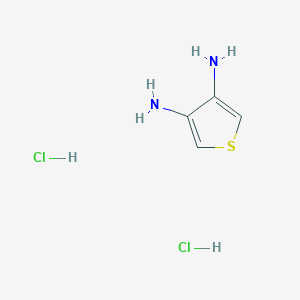

3,4-ジアミノチオフェン二塩酸塩

概要

科学的研究の応用

GR 79236は、科学研究において幅広い応用範囲を持っています。

化学: アデノシン受容体を含む研究において、標準物質として使用されます。

生物学: GR 79236は、さまざまな生物系におけるアデノシンA1受容体活性化の影響を研究するために使用されます。

Safety and Hazards

3,4-Diaminothiophene Dihydrochloride is toxic if swallowed. It may cause an allergic skin reaction and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . Contaminated work clothing should not be allowed out of the workplace .

作用機序

生化学分析

Biochemical Properties

It is known that this compound can be used in the synthesis of thieno[3,4-b]pyrazine for thermoelectric applications

Cellular Effects

Given its role in the synthesis of organic electronics materials, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the synthesis of thieno[3,4-b]pyrazine and acenaphtho[1,2-b]thieno[3,4-e]pyrazine based acceptor molecules for the fabrication of organic transistors

準備方法

化学反応の分析

GR 79236は、以下を含むさまざまなタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな生成物を生成することができます。

還元: 一般的な還元剤を使用して還元することができます。

これらの反応に使用される一般的な試薬には、ナトリウムエトキシド、硝酸アンモニウム、およびトリフルオロ酢酸無水物などがあります . これらの反応から生成される主な生成物には、標識イノシンおよびクロロプリン誘導体などがあります .

類似化合物との比較

GR 79236は、アデノシンA1受容体に対する高い選択性と効力を持つことで独特です。類似の化合物には以下が含まれます。

N6-シクロペンチルアデノシン(CPA): 同様の効果を持つ別のアデノシンA1受容体アゴニスト.

5′-N-エチルカルボキサミドアデノシン(NECA): 非選択的なアデノシン受容体アゴニスト.

N-[(2-メチルフェニル)メチル]アデノシン(メトリフジル): 異なる選択性を示すアデノシン受容体アゴニスト.

特性

IUPAC Name |

thiophene-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOMCXNLLLICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507542 | |

| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90069-81-1 | |

| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-3,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,4-Diaminothiophene Dihydrochloride suitable for creating electroconductive films in biosensor applications?

A1: The research article [] highlights the use of 3,4-Diaminothiophene Dihydrochloride as a building block for creating electroconductive films due to its inherent properties. While the article doesn't delve into the detailed characterization of the compound itself, it focuses on its ability to form self-assembled nanoparticles with poly(γ-glutamate). These nanoparticles, due to the conductive nature of the assembled 3,4-Diaminothiophene Dihydrochloride, contribute to the electroconductive properties of the resulting film. This conductivity is crucial for biosensor applications where electron transfer processes are key to detecting and measuring biological events.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。